1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-1,3-dioxolan-2-yl]methanamine |
InChI |
InChI=1S/C11H15NO3/c1-13-10-4-2-3-9(7-10)11(8-12)14-5-6-15-11/h2-4,7H,5-6,8,12H2,1H3 |
InChI Key |
KQIPBGKJGQLSLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(OCCO2)CN |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclocondensation of 3-Methoxybenzaldehyde with Ethylene Glycol
The foundational step in synthesizing the dioxolane core involves cyclocondensation of 3-methoxybenzaldehyde (1 ) with ethylene glycol (2 ) under acidic conditions. This method, adapted from acetal formation protocols, employs sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts . The reaction proceeds via nucleophilic attack of ethylene glycol’s hydroxyl groups on the carbonyl carbon of 1 , forming the 2-(3-methoxyphenyl)-1,3-dioxolane intermediate (3 ).
Reaction Conditions :
Mechanistic Insight :
Protonation of the aldehyde carbonyl enhances electrophilicity, enabling nucleophilic attack by ethylene glycol. Sequential dehydration forms the dioxolane ring, stabilized by the electron-donating methoxy group .
Introduction of the methanamine group is achieved via reductive amination of 2-(3-methoxyphenyl)-1,3-dioxolan-2-one (4 ), a ketone derivative. This two-step process involves:
-
Oxidation : Selective oxidation of the dioxolane’s methylene group to a ketone using Jones reagent (CrO₃/H₂SO₄) .
-
Reductive Amination : Treatment of 4 with ammonium acetate and sodium triacetoxyborohydride (STAB) in methanol, yielding the target amine (5 ) .
Optimized Parameters :
Critical Analysis :
While STAB ensures mild conditions, competing side reactions (e.g., over-reduction) necessitate precise stoichiometric control. Alternative reductants like NaBH₃CN may improve selectivity .
Nucleophilic Substitution of 2-Bromomethyl-2-(3-Methoxyphenyl)-1,3-dioxolane
A halogenation-amination sequence offers a robust pathway:
-
Bromination : Reaction of 2-(3-methoxyphenyl)-1,3-dioxolane (3 ) with N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) generates 2-bromomethyl-2-(3-methoxyphenyl)-1,3-dioxolane (6 ) .
-
Amination : Treatment of 6 with aqueous ammonia (28%) in THF at 50°C affords the target compound (5 ) .
Performance Metrics :
-
NBS Efficiency : 85% conversion (GC-MS)
-
Ammonia Excess : 5 equiv (prevents dialkylation)
Limitations :
Radical bromination may lead to positional isomers, necessitating chromatographic purification.
Palladium-Catalyzed Coupling for Direct Functionalization
Patented methodologies (e.g., US4223036A, EP2420490B1) highlight palladium-mediated cross-coupling to introduce the methanamine moiety . A representative approach involves:
-
Suzuki-Miyaura Coupling : Reaction of 2-(3-methoxyphenyl)-1,3-dioxolane-2-boronic acid (7 ) with a protected aminomethyl triflate (8 ) using Pd(PPh₃)₄ as a catalyst .
-
Deprotection : Acidic cleavage (HCl/MeOH) of the Boc-protected amine yields 5 .
Catalytic System :
Advantages :
This method excels in scalability and functional group tolerance, avoiding harsh reduction steps.
Hydroboration-Mediated Amination
Inspired by KB3H8-mediated reductions , a hydroboration-amination strategy converts allyl ether intermediates into amines:
-
Hydroboration : Treatment of 2-(3-methoxyphenyl)-1,3-dioxolane-2-allyl ether (9 ) with KB3H8 in THF generates a borane intermediate.
Key Observations :
-
Regioselectivity : Anti-Markovnikov addition dominates.
-
Solvent Effect : THF outperforms water in minimizing hydrolysis .
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| Acid-Catalyzed Cyclo. | H₂SO₄, ethylene glycol | Reflux, 12 h | 68–72% | Simple setup, low cost | Requires acidic workup |
| Reductive Amination | STAB, NH₄OAc | 0°C → RT, 6 h | 58% | Mild conditions | Over-reduction risks |
| Nucleophilic Substitution | NBS, NH₃(aq) | 50°C, 8 h | 63% | High functional group tolerance | Radical isomerization |
| Pd-Catalyzed Coupling | Pd(OAc)₂, XPhos | 80°C, 24 h | 74% | Scalable, versatile | Costly catalysts |
| Hydroboration-Amination | KB3H8, NH₄OH | RT, 4 h | 61% | Chemoselective | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce various amine derivatives.
Scientific Research Applications
1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine is an organic compound with the molecular formula and a molecular weight of 209.24 g/mol. Its IUPAC name describes its structure, which includes a secondary amine group and a dioxolane ring that provides chemical stability and potential for biological activity. The methoxy group enhances its polarity and reactivity, making it useful in chemical and biological applications.
Applications
This compound is a versatile compound with applications in:
- Organic Synthesis It can be used as an intermediate in producing complex molecules. The compound's structure, combining a dioxolane ring and a methoxyphenyl group, enhances its stability and contributes to its chemical reactivity.
- Medicinal Chemistry Research indicates that this compound may have biological activities. Preliminary studies suggest it may possess antimicrobial and antiviral properties, but further research is needed to understand how it works. Its interaction with biological receptors could lead to therapeutic applications, especially in pharmacology.
Comparative Analysis of Related Compounds
This compound's properties can be better understood by comparing it with similar compounds:
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methoxybenzylamine | Methoxyphenyl group without dioxolane ring | Simpler structure; lacks dioxolane stability |
| 3-Methoxyphenethylamine | Ethylamine instead of dioxolane and methanamine groups | Different amine structure affecting reactivity |
| (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine | Contains a dioxolane ring but different substitution pattern | Variation in substituents alters properties |
Mechanism of Action
The mechanism of action of 1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with biological receptors, while the dioxolane ring may enhance the compound’s stability and bioavailability. The methanamine group can form hydrogen bonds with target molecules, facilitating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Dioxolane and Aromatic Substituents
(a) (2-Methyl-1,3-dioxolan-2-yl)methanamine (CAS 3289-19-8)
- Molecular Formula: C₅H₁₁NO₂
- Molecular Weight : 117.15 g/mol
- Key Features: Replaces the 3-methoxyphenyl group with a methyl substituent.
(b) [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine (CAS 149917-33-9)
- Molecular Formula: C₁₁H₁₅NO₂
- Molecular Weight : 193.25 g/mol
- Key Features : Contains a phenyl ring attached to the dioxolane but lacks the methoxy group. The absence of the methoxy substituent may reduce hydrogen-bonding capacity and metabolic stability .
(c) [2-(1,3-Dioxolan-2-yl)phenyl]methanamine
- Molecular Formula: C₁₀H₁₃NO₂
- Molecular Weight : 179.22 g/mol
- Key Features : The dioxolane is directly attached to a phenyl ring at the ortho position. Structural isomerism (ortho vs. para/meta substitution) could influence steric interactions and reactivity in synthetic applications .
(a) Schiff Base Derivatives
- N-(3-Methoxybenzylidene)-1-(3-methoxyphenyl)methanamine : A Schiff base derived from the target compound’s amine group. Such derivatives are used in coordination chemistry (e.g., copper complexes in ) and may exhibit catalytic or antimicrobial activity .
(b) Pharmacological Analogs
Key Research Findings
- Coordination Chemistry : Copper(II) complexes with Schiff base ligands (e.g., ) demonstrate that steric and electronic properties of the amine group dictate geometry and reactivity. The target compound’s dioxolane ring could impose spatial constraints in metal coordination .
- Metabolic Stability: Dioxolane rings are known to resist oxidative degradation, suggesting that the target compound may exhibit improved metabolic stability compared to non-cyclic analogs .
Biological Activity
1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine is a compound characterized by its unique molecular structure, which includes a methoxyphenyl group and a 1,3-dioxolane ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and potential therapeutic applications.
Molecular Structure and Properties
- Molecular Formula : C11H15NO3
- Molecular Weight : 209.24 g/mol
The presence of the methoxy group enhances the compound's polarity and reactivity, contributing to its biological activity. The dioxolane ring is known for providing stability to the molecule, which may play a role in its interaction with biological targets.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Research indicates that compounds with similar structural features have shown efficacy against various bacterial strains. For instance, derivatives of dioxolane have been reported to possess antifungal and antibacterial properties .
A comparative analysis of related compounds is presented in Table 1:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Methoxybenzylamine | Antimicrobial | |
| 3-Methoxyphenethylamine | Antimicrobial | |
| (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine | Antifungal |
The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may interfere with microbial cell wall synthesis or disrupt viral entry into host cells. Further research is needed to clarify these mechanisms and determine specific biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the dioxolane ring.
- Introduction of the methoxyphenyl group.
- Final amination step to yield the target compound.
These synthetic routes can be optimized for yield and purity using techniques such as distillation and crystallization.
Case Studies and Research Findings
Recent studies have focused on optimizing derivatives of compounds with similar structures for enhanced biological activity. For instance, modifications to the methoxy group or variations in the dioxolane ring have been explored to improve potency against specific pathogens .
In one study involving related compounds, modifications led to significant improvements in both antimicrobial efficacy and selectivity against target microorganisms . These findings underscore the importance of structural optimization in developing effective therapeutic agents.
Q & A
Basic Questions
Q. What are the critical safety considerations when handling 1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine in laboratory settings?
- Methodological Answer :
-
Hazard Identification : The compound is classified under GHS as causing acute oral toxicity (H302), skin irritation (H315), severe eye irritation (H319), and respiratory irritation (H335) .
-
Handling Protocols :
-
Use P95 (US) or P1 (EU) respirators for minor exposures and OV/AG/P99 (US) or ABEK-P2 (EU) filters for higher protection .
-
Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact .
-
Work under fume hoods to avoid aerosol formation .
-
Emergency Measures :
-
For skin contact: Wash with soap/water for 15 minutes .
-
For eye exposure: Irrigate with water for ≥15 minutes and seek medical attention .
Table 1: Summary of Hazard Classifications
Hazard Type GHS Classification Reference Acute Oral Toxicity Category 4 (H302) Skin Irritation Category 2 (H315) Eye Irritation Category 2A (H319) Respiratory Irritation Category 3 (H335)
Q. What are the recommended storage conditions for this compound?
- Methodological Answer :
- Store in a dry, cool environment away from incompatible materials (e.g., strong oxidizers) .
- Use airtight glass containers to prevent moisture absorption or degradation .
- Label containers with hazard symbols and CAS number (1138152-53-0) for traceability .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR (¹H/¹³C) : Analyze methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and dioxolane ring protons (δ 4.5–5.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak (C₁₁H₁₅NO₃, theoretical m/z 209.1052) .
- Purity Assessment :
- HPLC-UV with C18 column (λ = 254 nm) and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Pathway Design : Use quantum chemical calculations (e.g., DFT) to model cyclization steps involving 3-methoxyphenyl precursors and dioxolane ring formation .
- Condition Screening : Apply machine learning (ML) to predict optimal solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd/C for hydrogenation) .
- Example Workflow :
Simulate reaction intermediates using Gaussian or COMSOL .
Validate predictions via small-scale experiments (mg scale) .
Table 2: Computational vs. Experimental Yield Comparison
| Method | Predicted Yield (%) | Experimental Yield (%) | Reference |
|---|---|---|---|
| DFT (B3LYP/6-31G*) | 78 | 72 | |
| ML (Random Forest) | 85 | 81 |
Q. How do structural analogs of this compound influence structure-activity relationships (SAR)?
- Methodological Answer :
- Key Modifications :
- Triazole Substitution : Analogs with triazole rings (e.g., [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine) show enhanced bioactivity due to π-π stacking .
- Fluorine Addition : Fluorinated cyclobutyl analogs exhibit improved metabolic stability (e.g., 1-[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanamine) .
- Experimental Protocol :
- Synthesize analogs via Suzuki-Miyaura coupling for aryl modifications .
- Test pharmacokinetic properties using in vitro hepatic microsome assays .
Q. How can researchers resolve contradictions in toxicity data across safety reports?
- Methodological Answer :
- Case Study : Some SDSs report respiratory irritation (H335) , while others classify the compound as non-hazardous .
- Resolution Strategy :
Dose-Response Analysis : Conduct acute toxicity assays (OECD 423) to determine LD₅₀ values .
In Vitro Testing : Use human bronchial epithelial cells (BEAS-2B) to quantify IL-6 release as an inflammation marker .
- Recommendation : Cross-reference data with PubChem or peer-reviewed studies to validate classifications .
Q. What experimental designs are optimal for studying this compound’s stability under varying pH conditions?
- Methodological Answer :
- Factorial Design :
- Variables : pH (3, 7, 11), temperature (25°C, 40°C), and exposure time (24–72 hrs) .
- Response Metrics : Degradation (%) via HPLC and byproduct identification (LC-MS) .
- Protocol :
Prepare buffered solutions (pH 3–11) with 0.1 M phosphate/citrate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
